2-Bromo-4-iodo-6-methylphenol
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Overview
Description
2-Bromo-4-iodo-6-methylphenol is a chemical compound with the molecular formula C7H6BrIO . It is used as a compound responsible for iodine off-flavor in wines .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of p-cresol, bromine, and methylene dichloride . Another method involves the reaction of 2-bromo-4-methylaniline with sodium nitrite to form a diazonium salt, which is then reacted with formaldoxime .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C7H6BrIO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3
. This indicates that the molecule consists of a phenol group with bromine, iodine, and a methyl group attached to the benzene ring . Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 312.93 . The compound is slightly soluble in water .Scientific Research Applications
Environmental Presence and Toxicology
Brominated phenols like 2,4,6-Tribromophenol are widely produced and occur as intermediates in the synthesis of brominated flame retardants. They are found ubiquitously in the environment due to various sources, including natural production by aquatic organisms and as degradation products of industrial substances. Studies highlight the need for understanding their environmental concentrations, toxicokinetics, and toxicodynamics, suggesting an area of application in environmental monitoring and assessment of bromophenols, including potentially 2-Bromo-4-iodo-6-methylphenol (Koch & Sures, 2018).
Spectroscopic Characterization
Research involving bromophenols such as (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol has been characterized using spectroscopic techniques. These studies provide a framework for the spectroscopic analysis and chemical characterization of bromophenols, which could be applied to this compound for understanding its properties and reactivity (Demircioğlu et al., 2019).
Chemical Synthesis and Applications
Bromophenols play a significant role in chemical synthesis, such as in the Suzuki-Miyaura coupling reactions. These reactions are essential for creating biaryl structures, suggesting this compound could be a valuable intermediate in organic synthesis, particularly in the synthesis of complex organic molecules or pharmaceuticals (Schmidt & Riemer, 2014).
Antioxidant and Biological Activities
Certain bromophenols have been identified with significant antioxidant activity, hinting at the potential pharmacological or nutraceutical applications of brominated phenols. These compounds could be explored for their antioxidant properties, potentially offering health benefits or applications in food preservation (Olsen et al., 2013).
Safety and Hazards
The safety information available indicates that 2-Bromo-4-iodo-6-methylphenol may pose some hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential hazards . Specific hazard statements and precautionary statements are provided in the Material Safety Data Sheet (MSDS) .
Mechanism of Action
Target of Action
Similar compounds, such as 4-iodo-2-methylphenol, have been used as starting reagents in the synthesis of agonists for the peroxisome proliferator-activated receptor δ (pparδ), a potential antiobesity drug .
Mode of Action
It’s worth noting that benzylic halides, which are structurally similar to 2-bromo-4-iodo-6-methylphenol, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary .
Biochemical Pathways
For instance, Bronopol, or 2-Bromo-2-nitro-1,3-propanediol, is an organic compound with wide-spectrum antimicrobial properties .
Pharmacokinetics
The physical form of the compound is solid, and it is stored and shipped at ambient temperature , which may influence its bioavailability.
Result of Action
Similar compounds have been shown to have antimicrobial properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is stored and shipped at ambient temperature , suggesting that temperature could influence its stability. Furthermore, the compound’s physical form (solid) may also influence its action and efficacy .
Properties
IUPAC Name |
2-bromo-4-iodo-6-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSFEIYVULYJHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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